

Synthesis and Characterization of 4-(2-Methoxyethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(2-Methoxyethyl)morpholine**

Cat. No.: **B156078**

[Get Quote](#)

Disclaimer: This document provides a technical guide to the synthesis and characterization of **4-(2-Methoxyethyl)morpholine** based on established chemical principles and data from analogous compounds. As of the time of writing, a specific, detailed experimental protocol and complete characterization data for this compound are not readily available in the public domain. Therefore, the experimental procedures and spectral data presented herein are illustrative and should be adapted and verified by researchers.

Introduction

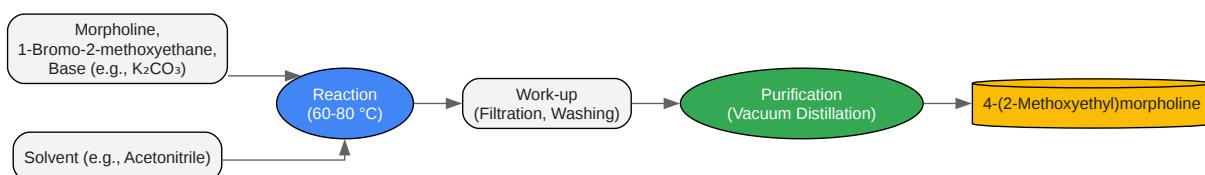
4-(2-Methoxyethyl)morpholine is a tertiary amine featuring a morpholine ring substituted with a 2-methoxyethyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The methoxyethyl substituent can influence the compound's polarity, hydrogen bonding capacity, and steric profile, making it a molecule of interest for researchers in drug discovery and materials science. This guide outlines two common and reliable synthetic routes for the preparation of **4-(2-Methoxyethyl)morpholine**: N-alkylation and reductive amination. It also presents its known physical properties and predicted spectroscopic data to aid in its characterization.

Physicochemical Properties

The known physical and chemical properties of **4-(2-Methoxyethyl)morpholine** are summarized in the table below.[\[1\]](#)[\[2\]](#)

Property	Value
Molecular Formula	C ₇ H ₁₅ NO ₂
Molecular Weight	145.20 g/mol
CAS Number	10220-23-2
Appearance	Liquid
Boiling Point	104-105.8 °C (at 44 Torr)
SMILES	COCCN1CCOCC1
InChI	InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3

Synthetic Pathways


Two plausible and widely used methods for the synthesis of **4-(2-Methoxyethyl)morpholine** are detailed below.

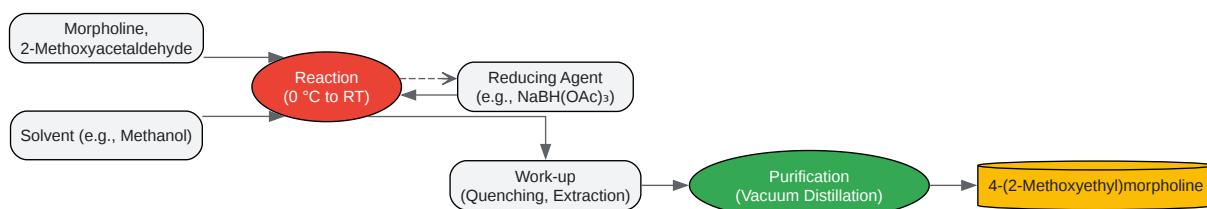
N-Alkylation of Morpholine

This method involves the direct alkylation of the secondary amine of morpholine with a suitable 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane) in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction.

- To a solution of morpholine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or triethylamine (TEA, 1.2 equivalents).
- To this stirred suspension, add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water to remove any remaining salts and unreacted morpholine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure **4-(2-Methoxyethyl)morpholine**.

[Click to download full resolution via product page](#)


N-Alkylation Synthesis Workflow

Reductive Amination

This alternative route involves the reaction of morpholine with 2-methoxyacetaldehyde in the presence of a reducing agent. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced *in situ* to the desired tertiary amine.

- To a solution of morpholine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM), add 2-methoxyacetaldehyde (1.1 equivalents).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

- Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 equivalents) or sodium cyanoborohydride (NaBH_3CN , 1.5 equivalents) portion-wise.
- Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extract the product with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure **4-(2-Methoxyethyl)morpholine**.

[Click to download full resolution via product page](#)

Reductive Amination Synthesis Workflow

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-(2-Methoxyethyl)morpholine**. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectral Data (CDCl₃, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.70	t, J \approx 4.5 Hz	4H	O(CH ₂) ₂ N
~ 3.50	t, J \approx 5.5 Hz	2H	MeO-CH ₂
~ 3.35	s	3H	O-CH ₃
~ 2.60	t, J \approx 5.5 Hz	2H	N-CH ₂ -CH ₂ OMe
~ 2.50	t, J \approx 4.5 Hz	4H	N(CH ₂) ₂ O

Predicted ^{13}C NMR Spectral Data (CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~ 71.0	MeO-CH ₂
~ 67.0	O(CH ₂) ₂ N
~ 59.0	O-CH ₃
~ 57.5	N-CH ₂ -CH ₂ OMe
~ 54.0	N(CH ₂) ₂ O

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretching (alkyl)
1115	Strong	C-O-C stretching (ether)
1140	Strong	C-N stretching (tertiary amine)

Mass Spectrometry (MS)

For mass spectrometry analysis using a soft ionization technique like electrospray ionization (ESI), the protonated molecule $[M+H]^+$ would be expected at m/z 146.1. Fragmentation in MS/MS experiments would likely involve cleavage of the C-C and C-O bonds of the methoxyethyl side chain and fragmentation of the morpholine ring. A common fragmentation pathway for morpholine-containing compounds is the loss of a C_2H_4O fragment.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-(2-Methoxyethyl)morpholine**. While a specific published protocol for this compound is not readily available, the presented N-alkylation and reductive amination methods are robust and generally applicable for the synthesis of N-substituted morpholines. The provided physicochemical data and predicted spectral information offer a valuable resource for researchers to guide the synthesis, purification, and characterization of this compound in the laboratory. It is recommended that researchers carefully optimize the reaction conditions and confirm the identity and purity of the final product using appropriate analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine, 4-(2-methoxyethyl)- | C7H15NO2 | CID 82460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of 4-(2-Methoxyethyl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156078#synthesis-and-characterization-of-4-2-methoxyethyl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com